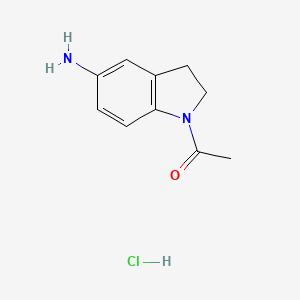

1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride

説明

1-(5-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride is a bicyclic indole derivative characterized by a 5-amino substitution on the indole ring, an ethanone (acetyl) group at position 1, and a hydrochloride salt counterion. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol . The compound’s structure features a partially saturated indole core (2,3-dihydro-1H-indole), which enhances conformational rigidity compared to fully aromatic indoles. The 5-amino group and acetyl moiety make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system (CNS) receptors or kinase inhibitors .

The hydrochloride salt improves aqueous solubility, a critical property for pharmacokinetic optimization in drug development.

特性

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCXGUDRZSRQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form an amine.

Substitution: The ethanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one.

Reduction: Formation of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanol.

Substitution: Formation of various substituted ethanone derivatives.

科学的研究の応用

1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including the development of drugs for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

類似化合物との比較

Key Observations:

Positional Isomerism: The 5-amino and 6-amino isomers (e.g., ) exhibit distinct electronic environments due to the amino group’s placement. This affects hydrogen-bonding capacity and interaction with biological targets, such as enzymes or DNA .

Salt Forms : Hydrochloride salts (e.g., target compound and ) improve solubility for in vivo applications, whereas free bases (e.g., ’s 6-fluoro derivative) may prioritize membrane permeability .

生物活性

1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H13ClN2O

- CAS Number : 143608-10-0

- IUPAC Name : 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 181 - 184 °C |

| Purity | ≥ 95% |

| Appearance | White to off-white powder |

Anticancer Activity

Research indicates that 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results showed an IC50 value of approximately 22 µM for HeLa cells and 30 µM for A549 cells, indicating significant cytotoxicity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

The proposed mechanism of action involves the modulation of key signaling pathways related to cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes involved in these processes, leading to enhanced apoptosis in cancer cells.

In Vivo Studies

In vivo studies have further corroborated the anticancer efficacy of this compound. Animal models treated with 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride exhibited reduced tumor growth compared to control groups. This suggests that the compound may have potential as a therapeutic agent in oncology.

Comparative Studies

A comparative analysis was conducted with other indole derivatives known for their biological activities. The following table summarizes the IC50 values for various compounds against specific cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride | HeLa | 22 |

| Other Indole Derivative A | HeLa | 30 |

| Other Indole Derivative B | A549 | 35 |

Q & A

Q. What are the recommended synthetic routes for 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride?

The compound is typically synthesized via a multi-step process involving:

- Condensation : Reaction of 5-aminoindoline derivatives with acetylating agents (e.g., acetyl chloride) under reflux conditions.

- Cyclization : Acid- or base-mediated cyclization to form the dihydroindole core.

- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol or methanol) to precipitate the hydrochloride salt .

Key purification steps include column chromatography (silica gel, methanol/dichloromethane) and recrystallization. Purity (>95%) is validated via HPLC and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the acetyl group (~2.1 ppm for CH) and indole NH (~5.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor degradation products .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 221.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Discrepancies in NMR data may arise from solvent effects, pH variations, or impurities. To address this:

- Standardize Conditions : Use deuterated solvents (DMSO-d or CDCl) and consistent sample preparation protocols.

- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to resolve overlapping signals and confirm connectivity .

- Cross-Validation : Compare data with computational predictions (DFT or molecular modeling) .

For example, reports H NMR shifts for the indole NH at δ 5.2 ppm in DO, while notes δ 5.4 ppm in DMSO-d, highlighting solvent-dependent shifts .

Q. What strategies optimize synthesis yield and scalability?

Q. How can researchers design assays to evaluate its biological activity (e.g., cholinergic effects)?

- Acetylcholine (ACh) Modulation : Use ELISA or fluorometric assays to measure ACh levels in neuronal cell lines (e.g., SH-SY5Y) after treatment .

- Cytotoxicity Screening : Apply the Sulforhodamine B (SRB) assay () to assess viability at varying concentrations (IC determination) .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) or choline kinase via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Q. What computational tools are recommended for studying its structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina or MOE to predict binding affinities with targets like AChE or serotonin receptors .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability in physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., amino group position) with biological activity using datasets from analogs .

Q. How should researchers address stability issues during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。